2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide
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Overview
Description
2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide is a complex organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide typically involves the reaction of 2-mercapto-3-phenylquinazolin-4(3H)-one with an appropriate acylating agent. One common method involves the use of ethyl chloroacetate as the acylating agent . The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing green chemistry principles to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the quinazolinone ring can be reduced to form alcohols.
Substitution: The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide involves its interaction with specific molecular targets. The quinazolinone moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This can lead to a range of biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate
- Ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate
Uniqueness
2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide is unique due to its specific structural features, including the presence of the trimethylphenyl group
Properties
Molecular Formula |
C25H23N3O2S |
---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
2-(4-oxo-3-phenylquinazolin-2-yl)sulfanyl-N-(2,4,6-trimethylphenyl)acetamide |
InChI |
InChI=1S/C25H23N3O2S/c1-16-13-17(2)23(18(3)14-16)27-22(29)15-31-25-26-21-12-8-7-11-20(21)24(30)28(25)19-9-5-4-6-10-19/h4-14H,15H2,1-3H3,(H,27,29) |
InChI Key |
QCHDMRVIUFOGAW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4)C |
Origin of Product |
United States |
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